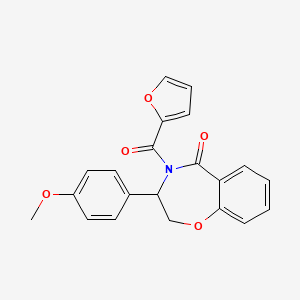

4-(2-furylcarbonyl)-3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-furylcarbonyl)-3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves several steps, including reactions with 3-methoxy-4-(2-furylcarbonyloxy)-benzaldehyde to form various derivatives. These synthesis processes are characterized by reactions such as Mannich reactions, yielding compounds with potential antioxidant and antimicrobial activities (Manap, 2021).

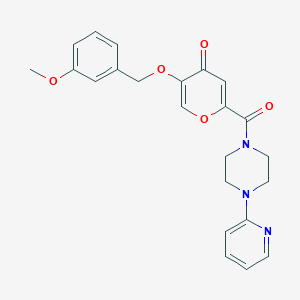

Molecular Structure Analysis

The molecular structure of related compounds involves complex formations, such as the stereospecific microbial reduction leading to high optical purity intermediates. These structures are analyzed through techniques like NMR analysis, mass spectrometry, and comparison to authentic samples, providing insights into the compound's detailed molecular configuration (Patel et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include transformations through phosphoryl chloride treatment, leading to novel ring transformations and the production of various structurally unique derivatives. These reactions showcase the compound's reactivity and potential for generating diverse chemical structures (Stringer et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and optical rotations, are crucial for understanding their stability and behavior under different conditions. These properties are determined through detailed experimental setups, providing essential data for further applications and studies (Patel et al., 1991).

Chemical Properties Analysis

Chemical properties, including reactivity with various agents and under different conditions, are fundamental for understanding how these compounds interact in chemical environments. The synthesis and transformation processes reveal these properties, highlighting the compound's versatility and potential for further chemical modifications (Manap, 2021).

Scientific Research Applications

Synthetic Versatility and Chemical Interactions

1,2-Oxazines and related compounds like benzoxazepines are synthesized through various chemical reactions, showcasing their adaptability in organic synthesis. These compounds are used as chiral synthons and intermediates in creating electrophilic agents, indicating their broad utility in synthetic organic chemistry (Sainsbury, 1991). Their chemical properties allow for diverse interactions, making them valuable in the synthesis of more complex molecules.

Biological and Pharmacological Properties

Benzoxazepines, including derivatives similar to the compound , are recognized for their significant biological activities. These activities range from cytotoxic effects on cancer cells to potential applications in reversing multidrug resistance (MDR) in cancer therapies. Specifically, certain benzazepines have shown cytotoxicity against human promyelotic leukemia cells and the ability to inhibit the MDR P-glycoprotein efflux pump, highlighting their potential in cancer treatment and pharmacology (Kawase, Saito, Motohashi, 2000).

Antimicrobial and Antioxidant Applications

The core structure of benzoxazepines, akin to the compound in focus, also lends itself to antimicrobial and antioxidant applications. This is evident in the broader family of benzoxazinoids, where derivatives exhibit antimicrobial activities against a range of pathogens. The structural backbone of these compounds is considered a promising scaffold for developing new antimicrobial agents, with modifications leading to potent activities against bacteria and fungi (de Bruijn, Gruppen, Vincken, 2018). Furthermore, chromones and related compounds, by extension, are studied for their radical scavenging abilities, indicating their role in mitigating oxidative stress and cell impairment (Yadav, Parshad, Manchanda, Sharma, 2014).

properties

IUPAC Name |

4-(furan-2-carbonyl)-3-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-25-15-10-8-14(9-11-15)17-13-27-18-6-3-2-5-16(18)20(23)22(17)21(24)19-7-4-12-26-19/h2-12,17H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJNLRUMVAJJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)